
3-Methyl-2-(pentafluorobenzoyl)pyridine
Overview
Description
3-Methyl-2-(pentafluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H6F5NO. Its molecular weight is 287.19 . The IUPAC name for this compound is (3-methyl-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for 3-Methyl-2-(pentafluorobenzoyl)pyridine is 1S/C13H6F5NO/c1-5-3-2-4-19-12(5)13(20)6-7(14)9(16)11(18)10(17)8(6)15/h2-4H,1H3 . This code provides a textual representation of the molecule’s structure.Scientific Research Applications
Synthesis of Fused Pyridine Derivatives
“3-Methyl-2-(pentafluorobenzoyl)pyridine” could potentially be used in the synthesis of fused pyridine derivatives . These derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine .
Antiviral and Anticancer Applications
Fused pyridine derivatives, which could potentially be synthesized using “3-Methyl-2-(pentafluorobenzoyl)pyridine”, are found in the structures of many antiviral and anticancer drugs .
Antibacterial, Antifungal, and Anti-inflammatory Applications
Apart from antiviral and anticancer applications, fused pyridine derivatives are also found in substances with antibacterial, antifungal, and anti-inflammatory activities .
Antimalarial Applications
Fused pyridine derivatives, which could potentially be synthesized using “3-Methyl-2-(pentafluorobenzoyl)pyridine”, are also found in substances with antimalarial activities .
Enhancing Solubility, Polarity, Lipophilicity, and Hydrogen Bonding Capacity
The incorporation of fused pyridine derivatives into compounds can contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds .
Chemosensor Applications
Pyridine derivatives have been used in the synthesis of chemosensors. For example, a chemosensor based on a pyridine derivative was synthesized and found to detect formaldehyde through fluorescence enhancement .
properties
IUPAC Name |
(3-methylpyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-3-2-4-19-12(5)13(20)6-7(14)9(16)11(18)10(17)8(6)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUHWSJMRCXILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pentafluorobenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




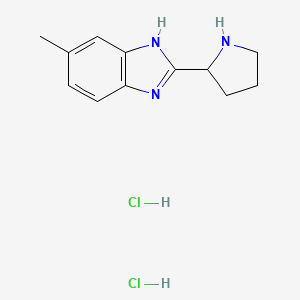
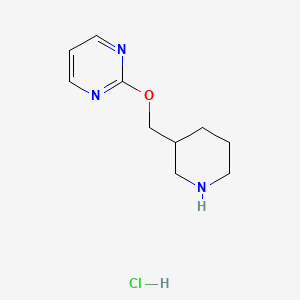
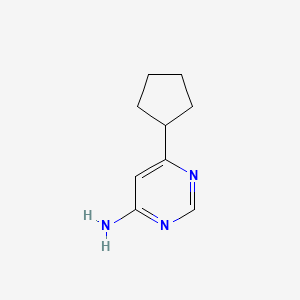
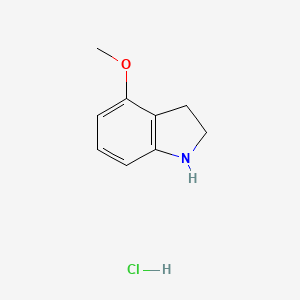

![[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B1463137.png)
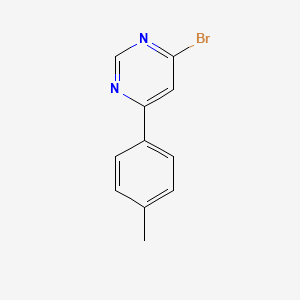
![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate](/img/structure/B1463139.png)
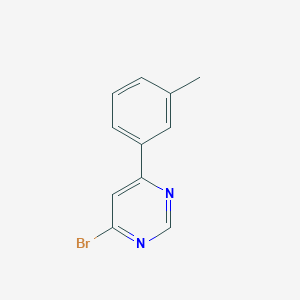

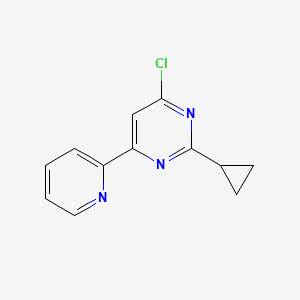
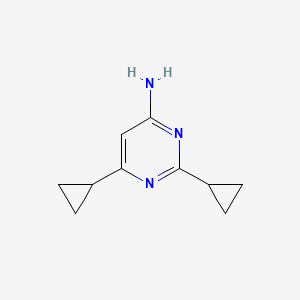
![3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1463147.png)